4-(Octylaminosulfonyl)benzoic acid
Description
4-(Octylaminosulfonyl)benzoic acid (C₁₅H₂₃NO₄S) is a sulfonamide derivative of benzoic acid, featuring an octyl chain linked via a sulfonylamino group to the para position of the benzene ring. Its structure combines hydrophobic (octyl chain) and hydrophilic (sulfonylamino and carboxylic acid) moieties, enabling diverse applications in pharmaceuticals and materials science. The compound’s InChIKey (FWENUNVQGCQXJZ-UHFFFAOYSA-N) and SMILES string (CCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O) highlight its unique substituent arrangement .
Properties
Molecular Formula |
C15H23NO4S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(octylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C15H23NO4S/c1-2-3-4-5-6-7-12-16-21(19,20)14-10-8-13(9-11-14)15(17)18/h8-11,16H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
FPCMWMSZCGFUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Octylbenzoic Acid (CAS 3575-31-3)
- Structure: Lacks the sulfonylamino group; features a direct octyl chain attached to the benzoic acid ring.
- Molecular Weight: 234 g/mol (C₁₅H₂₂O₂) vs. 313 g/mol for 4-(Octylaminosulfonyl)benzoic acid.
- Polarity : Reduced polarity due to the absence of the sulfonyl group, leading to lower solubility in polar solvents.
- Applications : Primarily used as an intermediate in organic synthesis and surfactants .
4-[(4-Bromophenyl)sulfonylamino]benzoic Acid (CAS 126145-99-1)
- Structure : Replaces the octyl chain with a bromophenyl group, introducing electronegative bromine.
- Molecular Weight: 356 g/mol (C₁₃H₁₀BrNO₄S) vs. 313 g/mol for the target compound.
- Reactivity : Bromine enhances electrophilicity, making it a candidate for cross-coupling reactions.
- Safety : Classified under GHS guidelines with specific hazards (e.g., respiratory irritation) .
4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1)
- Structure: Features a dimethylaminobenzylidene substituent instead of sulfonylamino/octyl groups.
- Spectral Data : UV λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121), indicating distinct electronic transitions compared to sulfonamide derivatives .
Comparative Analysis of Key Properties
| Property | 4-(Octylaminosulfonyl)benzoic Acid | 4-Octylbenzoic Acid | 4-[(4-Bromophenyl)sulfonylamino]benzoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₄S | C₁₅H₂₂O₂ | C₁₃H₁₀BrNO₄S |
| Molecular Weight (g/mol) | 313 | 234 | 356 |
| Key Functional Groups | Sulfonylamino, carboxylic acid | Carboxylic acid, octyl | Bromophenyl, sulfonylamino, carboxylic acid |
| Polarity | Moderate (amphiphilic) | Low | High (due to bromine) |
| Applications | Pharmaceuticals, surfactants | Organic synthesis | Electrophilic intermediates, drug candidates |
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